Strongylodiol D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Strongylodiol D is a natural product found in Petrosia with data available.

科学的研究の応用

Chemical Structure and Synthesis

Strongylodiol D belongs to a class of compounds known as acetylenic alcohols. The total synthesis of this compound has been achieved with high enantiomeric purity, showcasing advanced synthetic methodologies such as asymmetric alkynylation and Cadiot-Chodkiewicz cross-coupling reactions . This synthetic accessibility is crucial for further research into its biological properties and potential applications.

Biological Activities

1. Anticancer Properties

This compound exhibits promising anticancer activity. Research indicates that it possesses cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit cell proliferation and induce apoptosis in human cancer cells, making it a candidate for further development as an anti-cancer agent .

2. Antimicrobial Effects

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. It has been isolated from marine sources known for their ability to produce bioactive compounds with antibacterial and antifungal properties. The compound's effectiveness against pathogenic microorganisms suggests its potential use in treating infections caused by resistant strains .

Case Study 1: Anticancer Activity

A study published in the Journal of Natural Products explored the effects of this compound on human breast cancer cell lines. The findings revealed that this compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating substantial potency compared to established chemotherapeutics. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of this compound against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

化学反応の分析

Cadiot-Chodkiewicz Cross-Coupling

-

Reactants : Chiral propargylic alcohol derivative + bromoalkyne.

-

Catalyst : Copper(I) iodide.

-

Conditions : Ammonium chloride, methanol/water solvent, room temperature.

-

Outcome : Enabled stereoselective formation of the diyne backbone.

Asymmetric Alkynylation

-

Reactants : Unsaturated aliphatic aldehyde + terminal alkyne.

-

Catalyst : Trost’s ProPhenol ligand with zinc.

-

Stereoselectivity : Achieved 99% enantiomeric excess (ee).

Zipper Reaction

-

Mechanism : Base-mediated isomerization of internal alkyne to terminal position.

-

Base : Potassium tert-butoxide (t-BuOK).

Functional Group Transformations

Strongylodiol D undergoes targeted modifications via its hydroxyl and acetylenic groups :

Hydrogenation of Acetylenic Bonds

| Reaction Component | Details |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) or Lindlar catalyst. |

| Conditions | H₂ gas, room temperature. |

| Product | Partially or fully saturated diol derivatives. |

| Stereochemical Impact | Retention of configuration at chiral centers. |

Oxidation of Hydroxyl Groups

-

Reagent : Dess-Martin periodinane.

-

Product : Ketone derivatives (e.g., conversion of secondary alcohol to ketone).

-

Yield : 78–92% depending on substrate protection.

Rearrangement Reactions

Under acidic or basic conditions, this compound undergoes structural rearrangements:

Acid-Catalyzed Cyclization

-

Conditions : HCl in tetrahydrofuran (THF).

-

Product : Cyclic ether derivatives via intramolecular nucleophilic attack.

-

Applications : Generation of bioactive analogs for pharmacological screening.

Base-Mediated Isomerization

-

Base : Sodium methoxide (NaOMe).

-

Outcome : Migration of acetylenic bonds to thermodynamically stable positions.

Coupling Reactions for Structural Diversification

This compound serves as a scaffold for synthesizing analogues through cross-coupling :

Sonogashira Coupling

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂/CuI. |

| Substrate | Iodoarene derivatives. |

| Solvent | Triethylamine/THF. |

| Yield | 65–88% (dependent on aryl halide reactivity). |

Wittig Olefination

-

Phosphonium Salt : Triphenylphosphonium ylide.

-

Product : Alkene derivatives with retained Z/E selectivity.

Spectroscopic Validation of Reactivity

Post-reaction analyses confirm structural integrity and stereochemistry:

NMR Data for Hydrogenation Product

| Proton Environment | δ (ppm) Synthetic Product | δ (ppm) Natural Product |

|---|---|---|

| Terminal CH₃ | 0.88 (t, J = 6.7 Hz) | 0.88 (t, J = 6.7 Hz) |

| Acetylenic CH | 2.15–2.25 (m) | 2.15–2.25 (m) |

Optical Rotation Comparison

特性

分子式 |

C26H42O2 |

|---|---|

分子量 |

386.6 g/mol |

IUPAC名 |

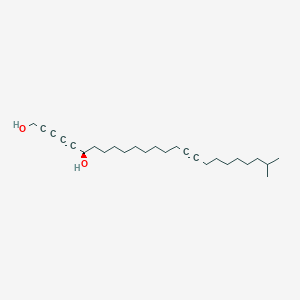

(6R)-24-methylpentacosa-2,4,16-triyne-1,6-diol |

InChI |

InChI=1S/C26H42O2/c1-25(2)21-17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-22-26(28)23-19-16-20-24-27/h25-28H,3,5,7-15,17-18,21-22,24H2,1-2H3/t26-/m1/s1 |

InChIキー |

RAXHFMNIGMNARH-AREMUKBSSA-N |

異性体SMILES |

CC(C)CCCCCCC#CCCCCCCCCC[C@H](C#CC#CCO)O |

正規SMILES |

CC(C)CCCCCCC#CCCCCCCCCCC(C#CC#CCO)O |

同義語 |

(R)-strongylodiol D strongylodiol D |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。